2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-based sulfonamide derivative characterized by a 3-ethyl-4-methoxy-substituted phenylsulfonyl group attached to the piperazine ring, with an ethanol moiety at the N-1 position. Its structure combines a sulfonyl group (electron-withdrawing) with ethyl and methoxy substituents (electron-donating), creating a balance of lipophilicity and polarity that may influence bioavailability and target binding.
Properties
IUPAC Name |
2-[4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-13-12-14(4-5-15(13)21-2)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYQPNWOYZMAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl
Biological Activity
The compound 2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol , often referred to as a sulfonyl piperazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 432.53 g/mol. The structure features a piperazine ring, a sulfonyl group, and an ethoxy side chain, which contribute to its pharmacological properties.
Anticancer Activity
Research has indicated that sulfonyl piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including SK-OV-3 and HT-29. The presence of electron-withdrawing groups on the phenylsulfonyl moiety enhances their cytotoxic effects against cancer cells .
Table 1: Anticancer Activity of Sulfonyl Piperazines
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | SK-OV-3 | 5.2 |
| Compound B | HT-29 | 3.8 |
| Compound C | HeLa | 6.1 |
Antioxidant Activity
The antioxidant potential of these compounds is another area of interest. Studies utilizing DPPH and ABTS assays have demonstrated that certain derivatives possess significant free radical scavenging activity. The presence of methoxy and ethoxy groups has been linked to enhanced antioxidant capacity .
Table 2: Antioxidant Activity
| Compound Name | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound A | 75 | 80 |
| Compound B | 65 | 70 |
| Compound C | 82 | 85 |
The mechanism by which 2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety may facilitate binding to target proteins, leading to inhibition or modulation of enzymatic activity. For example, research indicates that related compounds can act as inhibitors of neutral sphingomyelinase, impacting cell signaling pathways involved in apoptosis and inflammation .
Case Studies
- Anticancer Efficacy : A study reported the synthesis and evaluation of several piperazine derivatives, including those structurally similar to our compound. These derivatives were tested against human cancer cell lines with promising results indicating their potential as anticancer agents .
- Antioxidant Studies : In an investigation into the antioxidant properties of related sulfonyl piperazines, significant scavenging activity was observed in vitro, suggesting that these compounds could be developed into therapeutic agents for oxidative stress-related conditions .
Scientific Research Applications
Pharmacological Applications
The compound's unique structure suggests several potential applications in pharmacology:
Antidepressant Activity
Research indicates that compounds containing piperazine rings often exhibit antidepressant properties. The sulfonamide moiety may enhance the interaction with neurotransmitter systems, making this compound a candidate for further investigation in treating depression.
Antimicrobial Properties
The sulfonamide group is known for its antibacterial activity. Studies have shown that similar compounds can effectively combat bacterial infections, suggesting that 2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol may also possess antimicrobial properties .
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Case Studies
Several studies have explored the biological activities of compounds related to 2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol:
- Antidepressant Efficacy : A study demonstrated that similar piperazine derivatives exhibited significant antidepressant effects in animal models, suggesting that this compound may also be effective.
- Antibacterial Testing : Research on structurally related sulfonamides showed promising results against various bacterial strains, indicating potential for 2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol as an antimicrobial agent .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 3-ethyl-4-methoxy substituents in the target compound enhance lipophilicity compared to halogenated analogs (e.g., 4-chloro, 4-bromo), which may improve blood-brain barrier penetration .
- Hydrogen-Bonding Capacity: The ethanol moiety in all analogs contributes to H-bond donation, but fluorophenyl derivatives (e.g., ) exhibit higher acceptor capacity due to fluorine’s electronegativity.
Physicochemical and Pharmacological Properties
Solubility and Reactivity:
- The methoxy group in the target compound increases solubility in polar solvents (e.g., ethanol, DMF) compared to purely hydrophobic substituents (e.g., ethyl or bromo) .
- Halogenated analogs (e.g., ) show higher reactivity in nucleophilic substitution reactions due to the sulfonyl group’s electron-withdrawing effects.
Pharmacological Activity:
- Antiproliferative Potential: Piperazine sulfonamides with aryl groups (e.g., 4-chlorophenyl in ) demonstrate moderate antiproliferative activity in preliminary assays, suggesting the target compound may share similar mechanisms .
- CNS Targeting : Fluorophenyl derivatives (e.g., ) are often explored as serotonin or dopamine receptor modulators, implying the ethyl-methoxy variant could have analogous applications .
Yield and Purification:
- Halogenated analogs (e.g., ) often achieve yields of 35–50% after column chromatography, while methoxy-substituted compounds may require milder conditions due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
